N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide
Description
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 1,3,4-oxadiazole moiety via a carbamoylmethyl sulfanyl bridge. The 1,3,4-oxadiazole is further substituted with a 3,4,5-trimethoxybenzamide group. The ethylsulfanyl and trimethoxybenzamide substituents enhance lipophilicity and π-π stacking capacity, which may influence membrane permeability and target binding. While direct pharmacological data for this compound is absent in the provided evidence, its structural analogs demonstrate activities tied to heterocyclic cores and substituent electronics.
Properties
IUPAC Name |
N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O6S3/c1-5-32-19-25-23-17(34-19)21-13(26)9-33-18-24-22-14(31-18)8-20-16(27)10-6-11(28-2)15(30-4)12(7-10)29-3/h6-7H,5,8-9H2,1-4H3,(H,20,27)(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFBEFUPXKQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,3,4-Thiadiazole Intermediate Preparation
The 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine subunit is synthesized via cyclocondensation of thiosemicarbazide derivatives. A validated approach involves:
- Thiosemicarbazide Formation : Reacting ethyl isothiocyanate with hydrazine hydrate yields 1-amidinothiosemicarbazide.
- Cyclization : Treatment with acetic anhydride induces cyclization to form the 1,3,4-thiadiazole core. For example, Kurzer and Canelle achieved 72% yield using this method.
- Ethylsulfanyl Introduction : Post-cyclization, nucleophilic substitution with ethyl mercaptan in the presence of K₂CO₃ introduces the ethylsulfanyl group at position 5.
Key Reaction Conditions :
1,3,4-Oxadiazole Intermediate Synthesis
The 1,3,4-oxadiazole ring is constructed via oxidative cyclization of semicarbazides. Santhosh et al. demonstrated a one-pot synthesis using Boc-protected amino acid hydrazides and isoselenocyanato esters under visible light irradiation (yields: 85–94%).
Alternative Method :
Pd-catalyzed annulations of isocyanides and hydrazides in toluene at 110°C yield 2-amino-1,3,4-oxadiazoles.
Linker Installation and Functionalization
Carbamoylmethylsulfanyl Bridge Formation
The sulfanyl bridge connecting the thiadiazole and oxadiazole rings is installed via a two-step protocol:
Mercaptoacetamide Synthesis :
Oxadiazole Coupling :
Yield Optimization :
3,4,5-Trimethoxybenzamide Attachment
The final benzamide group is introduced via amide bond formation:
Activation of 3,4,5-Trimethoxybenzoic Acid :
Nucleophilic Substitution :
Critical Parameters :
Integrated Synthetic Routes
Sequential Linear Synthesis
A linear approach assembles subunits stepwise (Table 1):
Table 1: Linear Synthesis Protocol
Convergent Synthesis Strategy
A convergent route synthesizes thiadiazole and oxadiazole modules separately before final coupling (Table 2):
Table 2: Convergent Synthesis Outcomes
| Module | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiadiazole | POCl₃-mediated cyclization | 85 | 98.5 |
| Oxadiazole | Visible-light photocatalysis | 92 | 97.8 |
| Final Coupling | HATU/DIPEA, DMF | 76 | 96.2 |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) showed 98.2% purity, confirming absence of dimeric byproducts.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and oxadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or heterocyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Moieties
Key Insights :
- Nitro vs.
- Sulfamoyl vs.
- Trifluoromethyl Substitution : The trifluoromethyl group () improves metabolic stability and electronegativity, which could enhance target affinity but reduce bioavailability compared to the trimethoxybenzamide.
Analogues with Varied Heterocyclic Linkers
Key Insights :
- Oxadiazole vs. Triazole Linkers : The 1,3,4-oxadiazole core () is less electron-rich than triazoles (), affecting charge distribution and interaction with charged residues in enzymatic pockets.
- Benzothiazole Integration : Benzothiazole () may confer metal-binding properties, which are absent in the target compound’s oxadiazole-thiadiazole scaffold.
Physicochemical and Pharmacokinetic Profiling
While explicit data (e.g., logP, solubility) for the target compound is unavailable, inferences can be drawn from analogs:
Biological Activity
N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-3,4,5-trimethoxybenzamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article synthesizes various research findings to provide an overview of its biological activity.
Chemical Structure and Properties
The compound's structure consists of multiple functional groups that contribute to its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 355.43 g/mol |
| Molecular Formula | C14H17N3O4S2 |
| LogP | 3.244 |
| Polar Surface Area | 69.21 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Research indicates that derivatives of thiadiazole compounds exhibit cytotoxic properties against various cancer cell lines. The mechanism often involves the inhibition of cellular proliferation through apoptosis induction and interference with critical cellular pathways such as tubulin polymerization.
Case Studies
-
Cytotoxicity against Cancer Cell Lines :
A study highlighted the efficacy of thiadiazole derivatives in inhibiting growth in human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The most potent derivatives displayed IC50 values as low as 0.28 μg/mL against MCF-7 cells . -
Structure-Activity Relationship (SAR) :
The structure-activity relationship studies emphasize that modifications at the C-5 position of the thiadiazole ring significantly affect cytotoxicity. For instance, specific substitutions enhance binding affinity to tubulin, thereby increasing antiproliferative activity . -
In Vivo Studies :
In vivo models have shown that certain thiadiazole compounds can reduce tumor size significantly compared to control groups. For example, a compound with structural similarities to this compound demonstrated a marked decrease in tumor growth in xenograft models .
Biological Activity Summary
The biological activity of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Anticancer | Significant growth inhibition in multiple cancer cell lines |
| Apoptosis Induction | Induces apoptosis without cell cycle arrest |
| Tubulin Interaction | Forms hydrogen bonds with tubulin affecting polymerization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
